D-106669
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D 106669 involves multiple steps, starting with the preparation of the pyrido[2,3-b]pyrazine core. This core is then functionalized with an anilino residue and an ethyl group to form the final compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of D 106669 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions: D 106669 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D 106669 can lead to the formation of oxidized derivatives, while reduction can result in reduced derivatives .
Scientific Research Applications
D 106669 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of PI3K inhibition on cell growth, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, particularly in cases where the PI3K pathway is dysregulated.
Industry: Utilized in the development of new PI3K inhibitors and other related compounds .
Mechanism of Action
D 106669 exerts its effects by selectively inhibiting class I PI3K. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By targeting this pathway, D 106669 can effectively inhibit the growth and proliferation of cancer cells. The molecular targets of D 106669 include the catalytic subunits of class I PI3K, such as p110α, p110β, p110δ, and p110γ .
Comparison with Similar Compounds
BEZ 235: A dual PI3K and mTOR inhibitor.
BAG 956: A PI3K and PDPK1 inhibitor.
PIK 75 hydrochloride: A PI3K inhibitor specific to p110α.
LY 294002: A broad-spectrum PI3K inhibitor.
Uniqueness of D 106669: D 106669 is unique due to its high selectivity for class I PI3K and its potent inhibitory effects. Unlike some other PI3K inhibitors, D 106669 shows minimal off-target effects, making it a valuable tool for studying the PI3K pathway and its role in cancer .
Properties
IUPAC Name |
1-ethyl-3-[3-(4-methylanilino)pyrido[2,3-b]pyrazin-6-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-3-18-17(24)23-14-9-8-13-16(21-14)22-15(10-19-13)20-12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H3,18,20,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBRFKKFZPOBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC2=NC(=CN=C2C=C1)NC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239783 | |
Record name | D-106669 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938444-93-0 | |
Record name | D-106669 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938444930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-106669 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-106669 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9575Q08390 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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